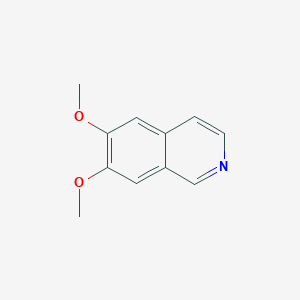

6,7-Dimethoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJVYESKUNMYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165032 | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15248-39-2 | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15248-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015248392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7Z274S93H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to 6,7-Dimethoxyisoquinoline: Structure, Properties, and Synthetic Pathways

The isoquinoline nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a vast array of natural products, particularly alkaloids, and its significant role in medicinal chemistry.[1] Molecules incorporating this framework exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and neuroprotective properties.[1][2] Among the myriad of substituted isoquinolines, this compound stands out as a fundamental building block and a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its structure is foundational to numerous isoquinoline alkaloids and synthetic derivatives that are of high interest in drug discovery and development.[1][3]

This technical guide provides a comprehensive overview of the core chemical properties, structural features, and synthetic routes pertaining to this compound. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile compound in their scientific endeavors.

PART 1: Chemical Structure and Physicochemical Properties

Molecular Structure

This compound, also known as Backebergine, is an aromatic heterocyclic compound.[4] The core structure consists of a fused benzene and pyridine ring, forming the isoquinoline system. Two electron-donating methoxy (-OCH₃) groups are substituted at positions 6 and 7 of the benzene ring moiety.[4] This substitution pattern significantly influences the molecule's electron density, reactivity, and biological interactions.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

The following protocol is a representative example of the Bischler-Napieralski reaction to produce the key dihydroisoquinoline intermediate. [6] Causality: The use of polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent required to drive the intramolecular cyclization of the N-formyl intermediate. Heating is necessary to overcome the activation energy of the reaction. The subsequent basic workup with ammonia neutralizes the acid and allows for the extraction of the free base product into an organic solvent.

Methodology:

-

Reactant Charging: In a suitable reaction vessel, charge N-formyl-2-(3,4-dimethoxyphenyl)ethylamine with polyphosphoric acid (PPA). [6]2. Heating and Cyclization: Heat the stirred mixture to 140 °C using an oil bath. The internal temperature will begin to rise, often accompanied by vigorous foaming starting around 70 °C. Maintain the internal temperature at approximately 140 °C for 30 minutes to ensure complete cyclization. [6]3. Quenching and Neutralization: Carefully pour the hot reaction mixture onto 1 liter of water. While adding ice to control the exotherm, make the solution alkaline by adding concentrated ammonia (approx. 1.8 liters). [6]4. Extraction: Extract the aqueous mixture repeatedly with ethyl acetate to transfer the product into the organic phase. [6]5. Washing and Drying: Wash the combined ethyl acetate phases with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate. [6]6. Isolation: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure (e.g., rotary evaporation) to yield 6,7-Dimethoxy-3,4-dihydroisoquinoline as an oil. [6] Self-Validation: The purity of the resulting product can be assessed using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and NMR spectroscopy. The expected molecular weight of the product is 191.23 g/mol . [7]

PART 3: Chemical Reactivity and Applications

The this compound scaffold is not merely a synthetic endpoint but a versatile platform for further chemical elaboration.

Reactivity Profile

The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich dimethoxy-substituted benzene ring.

-

Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing for reactions such as N-alkylation and salt formation.

-

Electrophilic Aromatic Substitution: The benzene portion of the molecule is highly activated by the two methoxy groups, making it susceptible to electrophilic substitution reactions.

-

Building Block for Complex Molecules: Its dihydro and tetrahydro derivatives are particularly valuable. The imine functionality of 6,7-dimethoxy-3,4-dihydroisoquinoline is reactive towards nucleophiles, and the secondary amine of the fully reduced 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a key handle for building more complex structures. [8][9]

Applications in Drug Discovery and Materials Science

The structural motif of this compound is integral to numerous high-value molecules.

-

Pharmaceutical Intermediates: The dihydro derivative is a crucial intermediate in the synthesis of Tetrabenazine, a drug used to treat movement disorders like the chorea associated with Huntington's disease. [10]The tetrahydroisoquinoline core is being explored for the development of novel HIV-1 reverse transcriptase inhibitors and multidrug resistance reversers in cancer therapy. [3][9]* Natural Product Synthesis: It serves as a key building block for synthesizing a wide range of isoquinoline alkaloids, which are studied for their diverse biological activities. [2]* Material Science: The unique electronic properties of the isoquinoline ring system make it a candidate for the development of advanced materials, such as organic semiconductors for electronics and photonics applications. [2]* Analytical Standards: Due to its well-defined structure, it is also used as a reference standard in analytical methods for the identification and quantification of similar compounds in complex mixtures. [2]

Conclusion

This compound is a compound of significant scientific and commercial importance. Its well-defined chemical properties, coupled with established and efficient synthetic routes like the Bischler-Napieralski reaction, make it an accessible and versatile building block. The electron-rich nature of its benzene ring and the reactive sites on its heterocyclic portion provide a rich landscape for chemical modification. For researchers in medicinal chemistry and materials science, a thorough understanding of this core structure opens pathways to the discovery and development of novel molecules with potent biological activities and advanced functional properties.

References

-

Solubility of Things. (n.d.). 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6,7-Dimethoxy-3,4-dihydroisoquinoline. Retrieved from [Link]

-

ChemSynthesis. (2025). 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Dihydro-6,7-Dimethoxyisoquinoline Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4- dihydroisoquinoline.

-

Voskressensky, L. G., et al. (2011). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Griglio, A., et al. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 974-992. [Link]

-

Kumar, R., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9, 31. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Pal, K., et al. (2021). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. Scientific Reports, 11(1), 1-13. [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

Shevyrin, V. A., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105219. [Link]

-

SpectraBase. (n.d.). 6,7-DIMETHOXY-3-METHYLISOQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 6,7-Dimethoxy-3,4-dihydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

The Natural Occurrence of 6,7-Dimethoxyisoquinoline in Flora: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of 6,7-dimethoxyisoquinoline, a simple isoquinoline alkaloid found in various plant species. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the botanical sources, biosynthetic origins, methodologies for isolation and characterization, and the current understanding of its biological significance.

Section 1: Introduction to this compound and its Botanical Distribution

This compound, also known as backebergine, is a naturally occurring heterocyclic aromatic compound belonging to the vast family of isoquinoline alkaloids.[1] These alkaloids are renowned for their structural diversity and significant pharmacological properties.[2][3][4] While the more complex benzylisoquinoline alkaloids like morphine and berberine have been extensively studied, the simpler isoquinolines such as this compound represent a frontier for novel phytochemical investigation.

The presence of this compound has been confirmed in a variety of plant families, underscoring its quiet prevalence in the plant kingdom. Documented botanical sources include:

| Plant Species | Family |

| Xylopia parviflora | Annonaceae |

| Hernandia sonora | Hernandiaceae |

| Pachycereus weberi | Cactaceae |

| Various Berberis species | Berberidaceae |

Table 1: Documented Plant Sources of this compound.[1]

The occurrence of this compound across diverse and unrelated plant families suggests an independent evolution of its biosynthetic pathway, highlighting its potential ecological or physiological importance to these plants.

Section 2: The Biosynthetic Pathway: From Tyrosine to a Differentiated Alkaloid

The biosynthesis of isoquinoline alkaloids is a well-established area of plant biochemistry, with the amino acid tyrosine serving as the primary precursor.[5][6][7][8] The formation of the isoquinoline core and its subsequent modifications, such as the methoxylation at the C6 and C7 positions, involves a series of enzymatic reactions.

The proposed biosynthetic pathway for this compound is initiated by the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde.[5] These two intermediates then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form the foundational isoquinoline scaffold, (S)-norcoclaurine.[5]

Subsequent enzymatic steps are crucial for the characteristic dimethoxy substitution. This is where O-methyltransferases (OMTs) play a pivotal role.[9][10][11][12][13] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to hydroxylate the isoquinoline ring. It is hypothesized that a sequence of hydroxylation and methylation reactions at the C6 and C7 positions leads to the final structure of this compound.

Caption: Proposed Biosynthetic Pathway of this compound.

Section 3: Extraction and Isolation from Botanical Matrices: A Step-by-Step Protocol

The successful isolation of this compound from plant material hinges on a systematic approach to extraction and purification. The following protocol is a comprehensive, adaptable methodology for researchers.

Preliminary Sample Preparation

-

Harvesting and Drying: Collect the relevant plant parts (e.g., roots, stems, or leaves) and thoroughly wash them to remove any soil or debris. Air-dry the material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of the alkaloids.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[14][15]

-

Defatting (Optional but Recommended): For plant materials rich in lipids, a defatting step is crucial. Extract the powdered material with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for several hours. This removes fats and waxes that can interfere with subsequent extraction and purification steps.[16]

Alkaloid Extraction

This protocol utilizes the basic nature of alkaloids to separate them from other plant constituents.

-

Alkalinization: Moisten the powdered (and defatted) plant material with a dilute alkaline solution, such as 10% ammonium hydroxide or sodium carbonate solution. This converts the alkaloidal salts present in the plant into their free base form, which is more soluble in organic solvents.[17]

-

Solvent Extraction: Pack the alkalinized plant material into a chromatography column or use a Soxhlet extractor. Extract the material with a moderately polar organic solvent like chloroform, dichloromethane, or a mixture of chloroform and methanol (e.g., 3:1 v/v).[18] The choice of solvent may be optimized based on the specific plant matrix.

-

Acid-Base Partitioning for Purification: a. Evaporate the organic solvent from the extract under reduced pressure to obtain a crude residue. b. Dissolve the residue in a dilute acidic solution (e.g., 5% hydrochloric acid or sulfuric acid). This converts the alkaloid free bases back into their salt forms, which are water-soluble. c. Filter the acidic solution to remove any insoluble non-alkaloidal material. d. Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any remaining neutral or weakly acidic impurities. e. Carefully basify the acidic aqueous solution with a dilute base (e.g., ammonium hydroxide) to a pH of 9-10. This will precipitate the alkaloid free bases. f. Extract the liberated alkaloids from the basified aqueous solution with an immiscible organic solvent such as chloroform or dichloromethane. Repeat the extraction several times to ensure complete recovery. g. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified crude alkaloid mixture.

Caption: General Workflow for Alkaloid Extraction.

Isolation and Characterization

The purified alkaloid mixture can be subjected to chromatographic techniques for the isolation of individual compounds.

-

Chromatographic Separation:

-

Column Chromatography: Pack a glass column with silica gel or alumina and elute the crude alkaloid mixture with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher resolution and purity, Prep-HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used for alkaloid separation.[14]

-

-

Structural Elucidation: The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the positions of the methoxy groups.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophoric system.

-

Section 4: Biological Activities and Toxicological Profile

The pharmacological properties of many isoquinoline alkaloids are well-documented, ranging from analgesic to antimicrobial effects.[4][19] However, specific research into the biological activities of this compound is an emerging field.

Studies on structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown potential in overcoming multidrug resistance in cancer cells.[20][21] Additionally, a synthesized derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, has been shown to affect muscle contractility.[22] These findings suggest that the this compound scaffold may serve as a valuable template for the development of new therapeutic agents.

The toxicological profile of this compound is not yet fully elucidated. However, available safety data indicates that it can be harmful if swallowed and may cause skin and eye irritation.[1][23] As with any novel compound, thorough toxicological evaluation is imperative before considering any therapeutic application.

Section 5: Future Directions and Conclusion

This compound represents a compelling subject for future research in phytochemistry and pharmacology. Key areas for further investigation include:

-

Comprehensive Botanical Screening: A wider survey of plant species to identify new and abundant sources of this alkaloid.

-

Elucidation of the Complete Biosynthetic Pathway: Identification and characterization of the specific hydroxylases and O-methyltransferases involved in its formation.

-

In-depth Pharmacological Profiling: A thorough investigation of its biological activities, including its potential anticancer, antimicrobial, and neurological effects.

-

Toxicological Assessment: A complete safety profile to determine its therapeutic index.

References

-

Frick, S., & Kutchan, T. M. (1999). Molecular cloning and functional expression of O-methyltransferases common to isoquinoline alkaloid and phenylpropanoid biosynthesis. The Plant Journal, 17(4), 329–339. [Link]

-

Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Elsevier. [Link]

-

Facchini, P. J. (2001). Isoquinoline Alkaloid Biosynthesis. In Biocyclopedia. [Link]

-

Wang, Y., et al. (2014). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(21), 5081-5084. [Link]

- Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Google Books.

-

Al-Haded, A. A. (n.d.). Benzyl isoquinoline alkaloids are made from tyrosine. Al-Mustansiriyah University. [Link]

-

Study.com. (n.d.). Alkaloid Isolation & Purification. [Link]

-

Kim, J. H., et al. (2020). O- and N-Methyltransferases in benzylisoquinoline alkaloid producing plants. Journal of Plant Biotechnology, 47(2), 107-119. [Link]

-

ePharmacognosy. (2017). General Methods of Extraction and Isolation of Alkaloids. [Link]

-

Ashu, S. (n.d.). Alkaloid Extraction Techniques Guide. Scribd. [Link]

-

Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23398-23405. [Link]

-

Najem, E. (n.d.). General Methods of Extraction and Isolation of Alkaloids. University of Babylon. [Link]

-

Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3698. [Link]

-

Menéndez-Perdomo, I. M., & Facchini, P. J. (2020). Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera). Journal of Biological Chemistry, 295(10), 3021-3035. [Link]

-

Grogan, D. R. J., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications, 13(1), 5441. [Link]

-

Sztanke, K., et al. (2013). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 70(4), 661-669. [Link]

-

KEGG. (n.d.). Isoquinoline alkaloid biosynthesis. [Link]

-

Ibrahim, R. K., et al. (2007). Structure, function, and evolution of plant O-methyltransferases. Recent Advances in Phytochemistry, 41, 1-30. [Link]

-

Wikipedia. (n.d.). Isoquinoline alkaloids. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Manetti, F., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3217. [Link]

Sources

- 1. This compound | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 3. books.google.cn [books.google.cn]

- 4. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 5. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 6. Benzyl isoquinoline alkaloids are made from tyrosine [ns1.almerja.com]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [bioincloud.tech]

- 9. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. study.com [study.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 20. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. fishersci.com [fishersci.com]

6,7-Dimethoxyisoquinoline and its role as a plant metabolite

An In-Depth Technical Guide to 6,7-Dimethoxyisoquinoline as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of secondary metabolites, exhibiting a wide array of biological activities. Within this group, this compound, also known as Backebergine, serves as a key structural motif and an important plant metabolite.[1] This guide provides a comprehensive technical overview of this compound, delving into its biosynthesis, physiological roles within plants, and its significance as a scaffold in medicinal chemistry and drug development. We will explore detailed experimental protocols for its extraction, isolation, and characterization, providing researchers with the foundational knowledge required to investigate this and related compounds.

Introduction: The Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological effects.[2][3] Isoquinoline alkaloids are one of the largest groups of alkaloids, with approximately 2500 known compounds primarily produced by plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae.[4] These compounds are derived from the amino acid tyrosine and are responsible for a range of pharmacological effects, from the analgesic properties of morphine to the antispasmodic effects of papaverine.[4]

This compound (C₁₁H₁₁NO₂) is a specific member of this class, characterized by two methoxy groups at the 6 and 7 positions of the isoquinoline ring system.[1] This substitution pattern is common among bioactive alkaloids and significantly influences the molecule's electronic properties and biological interactions. It has been identified in various plant species, including Xylopia parviflora, Hernandia sonora, and Pachycereus weberi.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][5] |

| Molecular Weight | 189.21 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | Backebergine | [1] |

| CAS Number | 15248-39-2 | [5] |

Biosynthesis and Physiological Role in Plants

Putative Biosynthetic Pathway

The biosynthesis of isoquinoline alkaloids is a complex, multi-enzyme process that originates from primary metabolism.[6] While the precise pathway can vary between species, the core route to the 6,7-dimethoxylated isoquinoline scaffold is well-understood and begins with the aromatic amino acid L-tyrosine.

The key steps are:

-

Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.

-

Decarboxylation: L-DOPA is decarboxylated to form dopamine.

-

Condensation (Pictet-Spengler Reaction): Dopamine undergoes a crucial condensation reaction with a carbonyl compound (typically 4-hydroxyphenylacetaldehyde, also derived from tyrosine) to form the core tetrahydroisoquinoline ring system.

-

Aromatization and Modification: The tetrahydroisoquinoline intermediate undergoes a series of enzymatic oxidation, reduction, and methylation steps to yield the final structure. Specifically, O-methyltransferases (OMTs) are responsible for adding the methyl groups to the hydroxyls at the 6 and 7 positions.

Caption: Putative biosynthetic pathway of this compound from L-Tyrosine.

Physiological Role in Plants

Plants synthesize a vast arsenal of secondary metabolites not for growth and development, but for interaction with their environment.[7] Alkaloids, due to their nitrogenous nature and biological activity, are believed to serve several key ecological functions.[7]

-

Defense against Herbivores: The bitter taste and potential toxicity of alkaloids act as a feeding deterrent for insects and larger herbivores.[7] The production of these compounds can be induced by tissue damage, suggesting a dynamic defense role.[8]

-

Allelopathy: Plants release chemicals, known as allelochemicals, that can inhibit the germination and growth of neighboring competitor plants.[9][10] Isoquinoline alkaloids have been shown to possess this allelopathic activity, likely by interfering with DNA, enzyme activity, or protein biosynthesis in developing seedlings.[8][11] This allows the producing plant to secure more resources like light, water, and nutrients.

-

Antimicrobial Defense: Some alkaloids exhibit antimicrobial properties, protecting the plant from pathogenic bacteria and fungi.

While direct studies on the physiological role of this compound are limited, its presence in plants of the Papaveraceae family—known for producing a rich variety of defensive alkaloids—strongly suggests it contributes to these protective functions.[4][12]

Pharmacological Significance and Applications

The 6,7-dimethoxy-substituted isoquinoline scaffold is a cornerstone for the development of various therapeutic agents. Its derivatives have been explored for a range of activities.

-

Multidrug Resistance (MDR) Reversal: In oncology, a major challenge is the development of multidrug resistance in cancer cells, often mediated by efflux pumps like P-glycoprotein (P-gp).[13] Synthetic derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been shown to act as potent P-gp modulators, reversing drug resistance and re-sensitizing cancer cells to chemotherapeutic agents like doxorubicin.[13][14]

-

Enzyme Inhibition: Derivatives of 1-arylcarbonyl-6,7-dimethoxyisoquinoline have been identified as potent and reversible inhibitors of Glutamine Fructose-6-Phosphate Amidotransferase (GFAT).[15] GFAT is a key enzyme in the hexosamine biosynthesis pathway, which is implicated in type 2 diabetes, making these compounds interesting leads for metabolic disease research.[15]

-

Cardiovascular Effects: The isoquinoline core is present in many compounds with cardiovascular activity.[2] Early research identified hypotensive (blood pressure-lowering) properties in derivatives of this compound, highlighting its potential for cardiovascular drug discovery.[16]

-

Antispasmodic and Vasodilator Activity: The well-known drug Papaverine, which is 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, is a potent vasodilator and smooth muscle relaxant, used to treat spasms in the gastrointestinal tract and blood vessels.[4][17] This demonstrates the profound biological effects imparted by this specific chemical architecture.

Experimental Protocols: Isolation and Characterization

The following section provides a generalized, self-validating workflow for the extraction, isolation, and structural elucidation of this compound from a plant source, such as a species from the Papaveraceae family.

Sources

- 1. This compound | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Tilting Plant Metabolism for Improved Metabolite Biosynthesis and Enhanced Human Benefit [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemically Mediated Plant–Plant Interactions: Allelopathy and Allelobiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and identification of allelochemicals and their activities and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 13. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and hypotensive properties of 4-amino-6,7-dimethoxyisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6,7-Dimethoxyisoquinoline and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 6,7-Dimethoxyisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] The strategic placement of methoxy groups at the 6 and 7 positions of the isoquinoline ring system gives rise to a "privileged scaffold" that has been extensively explored in the quest for novel therapeutic agents. This guide delves into the diverse pharmacological activities of this compound derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and neuropharmacological potential. We will explore the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide insights into their structure-activity relationships (SAR), equipping researchers and drug development professionals with the critical knowledge to harness the therapeutic promise of this remarkable chemical entity.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as potent and versatile agents in the fight against cancer, exhibiting a range of activities from direct cytotoxicity to the reversal of multidrug resistance.

Reversal of P-glycoprotein-Mediated Multidrug Resistance

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2] P-gp functions as an efflux pump, actively removing a wide array of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Several 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent P-gp modulators, capable of reversing this resistance.[3][4]

Mechanism of Action: These derivatives are thought to competitively inhibit P-gp, binding to the same sites as chemotherapeutic agents and thereby preventing their efflux.[5] Some derivatives may also modulate the ATPase activity of P-gp, further hindering its function. This restoration of chemosensitivity allows existing anticancer drugs to be effective at lower, less toxic concentrations.

Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This protocol assesses the ability of a test compound to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 in a P-gp overexpressing cell line (e.g., MCF7/ADR).[6]

Materials:

-

P-gp overexpressing cells (e.g., MCF7/ADR) and parental cell line (e.g., MCF-7)

-

Rhodamine 123

-

Test compounds and a positive control (e.g., Verapamil)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

-

Pre-incubation: Remove the culture medium from the wells and wash the cells with PBS. Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

-

Rhodamine 123 Addition: Add Rhodamine 123 to each well at a final concentration of 5 µM and incubate for a further 60-90 minutes at 37°C.

-

Washing: Remove the incubation medium and wash the cells twice with ice-cold PBS to stop the efflux.

-

Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer and measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 528 nm).

-

Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to the control (cells treated with Rhodamine 123 alone). Determine the EC50 value, which is the concentration of the compound that causes a 50% increase in Rhodamine 123 accumulation.

Visualization of P-glycoprotein-Mediated Multidrug Resistance and its Reversal

Caption: P-gp mediated drug efflux and its inhibition.

Sigma-2 Receptor Ligands

Sigma-2 (σ2) receptors are overexpressed in a variety of tumor cells, making them an attractive target for cancer therapy and diagnosis.[7] Several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been developed as high-affinity and selective ligands for the σ2 receptor.[8]

Mechanism of Action: The precise function of the σ2 receptor is still under investigation, but it is believed to be involved in cell proliferation and apoptosis. Ligands that bind to the σ2 receptor can induce cytotoxicity in cancer cells, potentially by disrupting cellular signaling pathways or inducing apoptosis.[9]

Experimental Protocol: Sigma-2 Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ2 receptor using a competitive radioligand binding assay.[7]

Materials:

-

Rat liver membrane homogenate (source of σ2 receptors)

-

[³H]-(+)-pentazocine (radioligand for σ1 receptors)

-

[³H]RHM-1 or another suitable σ2 radioligand

-

Test compounds

-

50 mM Tris-HCl buffer (pH 8.0)

-

96-well plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the rat liver membrane homogenate (~300 µg protein), the σ2 radioligand (e.g., 1 nM [³H]RHM-1), and varying concentrations of the test compound (from 0.1 nM to 10 µM) in Tris-HCl buffer.

-

Incubation: Incubate the plate at 25°C for a specified time (e.g., 120 minutes) to allow for binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.

| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 | [10] |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | 22 | [10] |

| 3b | >10000 | 5.0 ± 0.5 | >2000 | [8] |

| 3e | >10000 | 6.0 ± 0.8 | >1667 | [8] |

| 4b | >10000 | 5.0 ± 0.6 | >2000 | [8] |

| 4e | >10000 | 6.0 ± 0.7 | >1667 | [8] |

Table 1: Sigma Receptor Binding Affinities of Selected 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Antibacterial Activity: Targeting Bacterial Cell Division

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell division protein FtsZ is an attractive and underexploited target for the development of new antibiotics.[10][11] Several 3-phenyl substituted this compound derivatives have demonstrated potent antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[12][13]

Mechanism of Action: These compounds have been shown to bind to FtsZ, stabilizing the FtsZ polymers and inhibiting its GTPase activity.[10] This disruption of FtsZ dynamics interferes with the formation of the Z-ring, a crucial structure for bacterial cytokinesis, ultimately leading to cell death.

Experimental Protocol: FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in the presence and absence of a test compound by measuring changes in light scattering.[14]

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., MES buffer with MgCl2 and KCl)

-

GTP

-

Test compounds

-

Fluorescence spectrometer with a 90° light scattering setup

Procedure:

-

Reaction Setup: In a fluorescence cuvette, add the polymerization buffer, FtsZ protein (e.g., 12 µM), and the test compound at the desired concentration.

-

Baseline Measurement: Place the cuvette in the spectrometer and record a stable baseline of light scattering.

-

Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration of 1-2 mM) to the cuvette.

-

Monitoring Polymerization: Immediately begin recording the light scattering at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the control (no compound). An inhibitor of polymerization will show a reduced rate and/or extent of light scattering, while a stabilizer may show an increased or prolonged signal.

Visualization of FtsZ-Targeted Antibacterial Action

Sources

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 12. 3-Phenyl substituted this compound derivatives as FtsZ-targeting antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Phenyl substituted this compound derivatives as FtsZ-targeting antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: 6,7-Dimethoxyisoquinoline as a Linchpin in Alkaloid Synthesis

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and pharmacologically significant class of natural products, with members exhibiting a wide array of biological activities, including analgesic, antimicrobial, and anticancer properties.[1][2] At the heart of many of these complex molecules lies a deceptively simple scaffold: 6,7-dimethoxyisoquinoline. This guide illuminates the critical role of this precursor, detailing its synthesis and its strategic elaboration into medicinally important alkaloids. We will explore the foundational Bischler-Napieralski and Pictet-Spengler reactions, providing not just procedural steps but the underlying mechanistic rationale. Through detailed protocols, mechanistic diagrams, and comparative data, this document serves as a comprehensive resource for chemists engaged in the synthesis and development of novel isoquinoline-based therapeutics.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a recurring motif in over 2,500 known alkaloids, making it one of the largest and most diverse families of natural products.[3] The specific substitution pattern of this compound is particularly noteworthy as it mirrors the oxygenation pattern derived from the amino acid tyrosine, a key building block in the biosynthesis of these alkaloids in plants like the opium poppy (Papaver somniferum).[3][4] This inherent biocompatibility and the strategic positioning of the methoxy groups make this compound an ideal and versatile starting point for the laboratory synthesis of numerous important alkaloids, including the vasodilator papaverine and the synthetic precursor laudanosine.[5][6]

The methoxy groups at the C6 and C7 positions are electron-donating, which activates the benzene ring for electrophilic substitution reactions, a key feature exploited in classical isoquinoline synthesis methods.[7][8] Understanding how to leverage this inherent reactivity is fundamental to the efficient construction of more complex alkaloid frameworks.

Physicochemical Properties and Spectral Data of this compound

A thorough understanding of the starting material is paramount for reaction monitoring and product characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [9] |

| Molecular Weight | 189.21 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [10] |

| CAS Number | 15248-39-2 | [9] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methoxy protons. Expected chemical shifts (in ppm, typically in CDCl₃) are around 3.9-4.0 for the two methoxy singlets and between 7.0 and 9.0 for the aromatic protons on the isoquinoline ring.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbons and the carbons of the isoquinoline core.[12]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound.[9][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, C=N, and C-O bonds.[12][13]

Core Synthetic Methodologies: Building the Isoquinoline Framework

Two classical and powerful reactions form the bedrock of isoquinoline synthesis from appropriately substituted β-phenylethylamines: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these methods depends on the desired oxidation state of the final product (dihydroisoquinoline vs. tetrahydroisoquinoline).

The Bischler-Napieralski Reaction: Access to 3,4-Dihydroisoquinolines

This reaction facilitates the cyclization of β-arylethylamides to yield 3,4-dihydroisoquinolines.[8][14] The reaction is particularly effective for electron-rich systems, such as those derived from 3,4-dimethoxyphenethylamine.[8]

Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[14][15] A condensing agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl for cyclization.[14][16] The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

-

Amide Formation: To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., toluene), add an acylating agent (e.g., ethyl formate) and reflux for several hours.[17]

-

Cyclization: After cooling, the amide intermediate is treated with a dehydrating agent like phosphoryl chloride (POCl₃) and heated to induce cyclization.[17]

-

Work-up and Isolation: The reaction mixture is carefully quenched, neutralized, and the product is extracted with an organic solvent. Purification by crystallization or chromatography yields 6,7-dimethoxy-3,4-dihydroisoquinoline.[17]

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[7][18] This reaction is of immense biological and synthetic importance, as it often proceeds under mild, biomimetic conditions.[7]

Mechanism: The reaction is initiated by the formation of a Schiff base (iminium ion) between the amine and the carbonyl compound under acidic conditions. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring on the iminium carbon.[7]

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of (±)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This synthesis combines a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, a modification of the Pictet-Spengler approach.[12][19][20]

-

Petasis Reaction: A three-component reaction involving an amine, a boronic acid, and a glyoxylic acid derivative to form an N-substituted amino acid.[12][19]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization (Pomeranz–Fritsch–Bobbitt) to form the tetrahydroisoquinoline-1-carboxylic acid.[12][19][20]

-

Isolation: The product is isolated by filtration and can be purified by recrystallization.[12]

Elaboration of the this compound Core into Key Alkaloids

The true utility of this compound and its dihydro and tetrahydro derivatives lies in their function as versatile intermediates for the synthesis of more complex and pharmacologically active alkaloids.

Synthesis of Papaverine

Papaverine is a benzylisoquinoline alkaloid known for its vasodilator and antispasmodic effects.[3][6] Its structure features the this compound core with a 3,4-dimethoxybenzyl group at the C1 position.[6]

A common synthetic route involves the Bischler-Napieralski reaction followed by dehydrogenation.

Sources

- 1. New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Laudanosine - Wikipedia [en.wikipedia.org]

- 6. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. This compound | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 15. Bischler napieralski reaction | PPTX [slideshare.net]

- 16. Bischler-Napieralski Reaction [organic-chemistry.org]

- 17. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 18. name-reaction.com [name-reaction.com]

- 19. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Spectroscopic Guide to 6,7-Dimethoxyisoquinoline: A Core Scaffold in Medicinal Chemistry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 6,7-dimethoxyisoquinoline, a pivotal heterocyclic scaffold in drug discovery and natural product synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral characteristics, providing insights into the molecular structure and electronic properties that underpin its reactivity and biological activity.

Introduction: The Significance of the this compound Moiety

The isoquinoline core is a ubiquitous motif in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The specific substitution pattern of two methoxy groups at the 6 and 7 positions, as seen in this compound (also known as backebergine), is of particular importance. This electron-rich aromatic system is a key building block for numerous pharmacologically active compounds, including papaverine and its analogs, which are known for their vasodilatory and antispasmodic properties. Understanding the precise spectroscopic signature of this foundational molecule is paramount for unambiguous identification, quality control, and the rational design of novel derivatives.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . The presence of the two methoxy groups on the benzene ring significantly influences the electron density distribution across the bicyclic system, which is reflected in its spectroscopic data.

Spectroscopic Data Analysis

A thorough understanding of the spectroscopic data is essential for the unequivocal identification and characterization of this compound. The following sections provide a detailed analysis of its NMR, IR, and MS spectra. For comparative purposes, data for the related dihydro- and tetrahydro-isoquinoline derivatives are also discussed, highlighting the key spectral differences arising from the degree of saturation in the nitrogen-containing ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The aromatic nature of this compound results in characteristic chemical shifts for its protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy groups. The exact chemical shifts can vary slightly depending on the solvent and concentration. In deuterated chloroform (CDCl₃), the following signals are typically observed:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.9 - 9.2 | s | - |

| H-3 | ~8.4 - 8.6 | d | ~5.0 - 6.0 |

| H-4 | ~7.5 - 7.7 | d | ~5.0 - 6.0 |

| H-5 | ~7.3 - 7.5 | s | - |

| H-8 | ~7.0 - 7.2 | s | - |

| OCH₃ (C6) | ~3.9 - 4.1 | s | - |

| OCH₃ (C7) | ~3.9 - 4.1 | s | - |

Note: The singlets for the two methoxy groups may be resolved or overlap depending on the spectrometer's resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon | Chemical Shift (ppm) |

| C-1 | ~150 - 152 |

| C-3 | ~142 - 144 |

| C-4 | ~120 - 122 |

| C-4a | ~128 - 130 |

| C-5 | ~105 - 107 |

| C-6 | ~152 - 154 |

| C-7 | ~150 - 152 |

| C-8 | ~104 - 106 |

| C-8a | ~125 - 127 |

| OCH₃ | ~55 - 57 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3000 | Aromatic C-H stretch | Medium |

| ~2950 - 2850 | Aliphatic C-H stretch (methoxy) | Medium |

| ~1620 - 1580 | C=N and C=C stretching (aromatic ring) | Strong |

| ~1510 - 1450 | Aromatic C=C stretching | Strong |

| ~1270 - 1220 | Aryl-O stretching (asymmetric) | Strong |

| ~1050 - 1020 | Aryl-O stretching (symmetric) | Strong |

| ~860 - 820 | C-H out-of-plane bending (isolated aromatic H) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is commonly employed.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 189, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of this compound is influenced by the stability of the aromatic system and the presence of the methoxy groups. Common fragmentation pathways include the loss of a methyl radical (CH₃) to give a fragment at m/z = 174, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 146.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl, KBr).

-

ATR: Place the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizing the Molecular Structure and Spectroscopic Correlations

To better understand the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. A thorough understanding of its NMR, IR, and MS spectra is fundamental for its application in research and development. The data and interpretations presented herein serve as a valuable resource for scientists working with this important heterocyclic scaffold, facilitating its unambiguous identification, characterization, and the development of novel derivatives with potential therapeutic applications.

References

- Due to the proprietary nature of comprehensive spectral databases, direct links to raw data are not provided.

- Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Further references to specific journal articles detailing the synthesis and characterization of this compound and its derivatives would be included here based on the specific d

An In-depth Technical Guide to the Solubility of 6,7-Dimethoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 6,7-dimethoxyisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in drug development and synthetic chemistry, this document synthesizes theoretical principles with practical experimental methodologies. While quantitative solubility data for this compound is not extensively available in public literature, this guide offers an in-depth analysis of its expected solubility profile based on its physicochemical properties and data from structurally related compounds. Furthermore, detailed, step-by-step protocols for determining solubility using established methods such as the shake-flask technique coupled with UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are provided. The influence of pH and the predictive power of Hansen Solubility Parameters (HSP) are also discussed to equip researchers with the necessary tools for a comprehensive understanding and manipulation of the solubility of this compound in various solvent systems.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile heterocyclic scaffold that forms the core of numerous biologically active molecules and serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1] Its utility in drug discovery, particularly in the development of novel therapeutics, is intrinsically linked to its physicochemical properties, with solubility being a paramount consideration. The ability of a compound to dissolve in a given solvent system governs its bioavailability, formulation possibilities, and its behavior in various biological and chemical assays.

A thorough understanding of the solubility of this compound is therefore not merely an academic exercise but a fundamental prerequisite for its effective application. This guide aims to bridge the current gap in readily available quantitative data by providing a robust framework for both predicting and experimentally determining its solubility. By understanding the interplay of its structural features—the aromatic isoquinoline core, the basic nitrogen atom, and the two methoxy groups—with different solvents, researchers can make informed decisions in experimental design, from reaction conditions to formulation strategies.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is dictated by its molecular structure, polarity, and its ability to form intermolecular interactions with the solvent. This compound possesses a unique combination of a rigid aromatic system and polar functional groups, which results in a nuanced solubility profile.

The isoquinoline ring system contributes to the molecule's hydrophobicity, while the nitrogen atom and the two oxygen atoms of the methoxy groups can participate in hydrogen bonding as acceptor sites. The nitrogen atom also imparts basicity to the molecule, suggesting that its solubility in aqueous media will be pH-dependent.

While specific quantitative data for this compound is scarce, we can infer its general solubility from related compounds. For instance, the hydrochloride salt of the related compound 6,7-dimethoxy-3,4-dihydroisoquinoline is reported to be soluble in water, dimethyl sulfoxide (DMSO), and methanol.[2] Another related compound, (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride, exhibits a solubility of >10 mg/mL in DMSO (with heating), ~5 mg/mL in methanol, and <1 mg/mL in water at room temperature.[3] Based on these observations and the general principle of "like dissolves like," the following table provides an estimated qualitative and semi-quantitative solubility profile for this compound.

Table 1: Estimated Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low (<1 mg/mL) | The hydrophobic isoquinoline core limits aqueous solubility. Solubility is expected to increase at lower pH due to the protonation of the basic nitrogen atom.[3] |

| Methanol | Polar Protic | Moderate (~5 mg/mL) | The polar hydroxyl group of methanol can interact favorably with the methoxy groups and the nitrogen atom of the isoquinoline.[3][4] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, ethanol's polarity allows for favorable interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>10 mg/mL) | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4][5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile's polarity should allow for reasonable solubility. |

| Acetone | Polar Aprotic | Moderate | The ketone functional group can act as a hydrogen bond acceptor, facilitating dissolution. |

| Ethyl Acetate | Moderately Polar | Moderate to Low | As a less polar solvent, its ability to dissolve this compound is expected to be lower than that of more polar solvents. |

| Toluene | Nonpolar Aromatic | Low | The nonpolar nature of toluene makes it a poor solvent for the relatively polar this compound. |

| Hexane | Nonpolar Aliphatic | Very Low | The significant difference in polarity between the nonpolar hexane and the solute will result in very poor solubility. |

Theoretical Framework for Solubility

The Role of pKa in Aqueous Solubility

The basicity of the nitrogen atom in the isoquinoline ring means that the aqueous solubility of this compound is pH-dependent. The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a basic compound like this compound, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base form.

At a pH below the pKa, the compound will exist predominantly in its protonated, cationic form. This charged species will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules. Conversely, at a pH above the pKa, the compound will be in its neutral, free base form, which is less soluble in water.

Hansen Solubility Parameters (HSP) for Solvent Selection

A more quantitative approach to predicting solubility in organic solvents is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. The smaller the "distance" between the HSPs of the solute and solvent in the three-dimensional Hansen space, the higher the likelihood of dissolution.

The Hansen distance (Ra) is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

Where the subscripts 1 and 2 refer to the solute and solvent, respectively.

While the HSPs for this compound are not published, they can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.[12][13] By calculating the theoretical HSP of this compound, researchers can screen a wide range of solvents to identify those with the highest probability of being good solvents, thereby streamlining the experimental process.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, rigorous experimental methods are essential. The following section provides detailed, step-by-step protocols for the two most common and reliable methods: the shake-flask method with UV-Vis analysis and the shake-flask method with HPLC analysis.

Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a relatively rapid and cost-effective technique.

4.1.1. Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then filtered, diluted, and the concentration of the dissolved compound is determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a standard calibration curve.

4.1.2. Materials

-

This compound

-

Solvents of interest (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Orbital shaker with temperature control

-